Direct Red 26

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

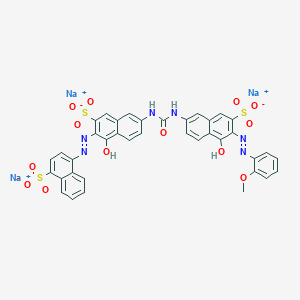

Direct Red 26, also known as C.I. 29190, is a synthetic azo dye commonly used in the textile industry for dyeing cotton, silk, wool, and nylon. It belongs to the class of direct dyes, which are anionic dyes that adhere to the fabric molecules without the need for a mordant. This compound is known for its bright red color and is used in various applications, including biological staining and as a pH indicator .

Preparation Methods

The synthesis of Direct Red 26 involves the diazotization of aromatic amines followed by coupling with aromatic compounds. The general synthetic route includes the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form the azo dye.

Industrial production of this compound typically involves the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with naphthol derivatives under alkaline conditions .

Chemical Reactions Analysis

Direct Red 26 undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form aromatic amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common reagents used in these reactions include sodium dithionite for reduction and potassium permanganate for oxidation. The major products formed from these reactions are typically aromatic amines and azoxy compounds .

Scientific Research Applications

Direct Red 26 has several scientific research applications, including:

Biological Staining: It is used as a stain in histology and cytology to highlight structures in biological tissues.

pH Indicator: It is used as a pH indicator in various chemical analyses.

Adsorption Studies: It is used in studies involving the adsorption of dyes onto various substrates, such as activated carbon and biosorbents.

Environmental Studies: It is used in research on the removal of dyes from wastewater using various adsorbents and treatment methods.

Mechanism of Action

The mechanism of action of Direct Red 26 involves its interaction with the fabric molecules through hydrogen bonding and van der Waals forces. The dye molecules are planar and can align themselves along the cellulose fibers, maximizing these interactions. The anionic nature of the dye allows it to interact with the positively charged sites on the fabric, leading to strong adsorption .

Comparison with Similar Compounds

Direct Red 26 can be compared with other direct dyes such as Direct Blue 1 and Direct Orange 25. These dyes share similar properties, such as being anionic and having high affinity for cellulosic fibers. this compound is unique in its bright red color and specific applications in biological staining and pH indication .

Similar Compounds

- Direct Blue 1

- Direct Orange 25

- Direct Black 38

- Direct Brown 95

Properties

CAS No. |

83221-78-7 |

|---|---|

Molecular Formula |

C38H25N6Na3O13S3 |

Molecular Weight |

938.8 g/mol |

IUPAC Name |

trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C38H28N6O13S3.3Na/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

InChI Key |

NZDSGDCNEHVEEX-UHFFFAOYSA-K |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.